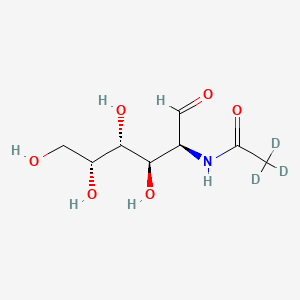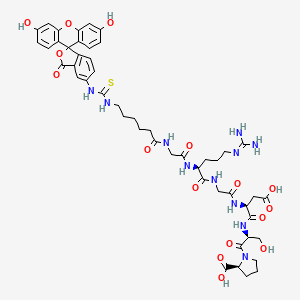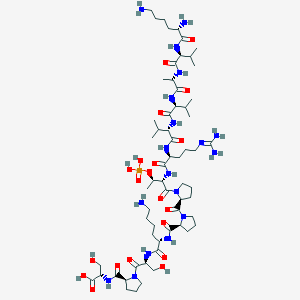
(Thr(PO3H2)231)-Tau Peptide (225-237)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Thr(PO3H2)231)-Tau Peptide (225-237) is a phosphorylated peptide derived from the tau protein, which is associated with microtubule stabilization in neurons. This specific peptide sequence is of significant interest in neurodegenerative disease research, particularly in the study of Alzheimer’s disease, where abnormal phosphorylation of tau protein is a hallmark.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Thr(PO3H2)231)-Tau Peptide (225-237) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Fmoc-SPPS (Fluorenylmethyloxycarbonyl Solid-Phase Peptide Synthesis): This method uses Fmoc-protected amino acids and involves cycles of deprotection and coupling reactions.
Industrial Production Methods
Industrial production of peptides like (Thr(PO3H2)231)-Tau Peptide (225-237) involves automated peptide synthesizers that can handle large-scale synthesis with high precision. These machines automate the repetitive cycles of deprotection and coupling, ensuring consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
The major products of these reactions include modified peptides with altered functional groups or sequences, which are used to study the peptide’s properties and interactions.
Applications De Recherche Scientifique
(Thr(PO3H2)231)-Tau Peptide (225-237) has several applications in scientific research:
Neurodegenerative Disease Research: It is used to study the role of tau phosphorylation in Alzheimer’s disease and other tauopathies.
Drug Development: The peptide serves as a target for developing inhibitors that can prevent abnormal tau phosphorylation.
Biomarker Discovery: It is used in the identification of biomarkers for early diagnosis of neurodegenerative diseases.
Structural Biology: The peptide helps in understanding the structural changes in tau protein upon phosphorylation.
Mécanisme D'action
The mechanism by which (Thr(PO3H2)231)-Tau Peptide (225-237) exerts its effects involves the phosphorylation of the threonine residue at position 231. This modification affects the peptide’s ability to bind to microtubules, leading to microtubule destabilization. The phosphorylated tau peptide can aggregate, forming neurofibrillary tangles, which are characteristic of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ser(PO3H2)202)-Tau Peptide (195-205): Another phosphorylated tau peptide with a different phosphorylation site.
(Thr(PO3H2)181)-Tau Peptide (175-185): Phosphorylated at a different threonine residue.
(Ser(PO3H2)396)-Tau Peptide (390-400): Phosphorylated at a serine residue.
Uniqueness
(Thr(PO3H2)231)-Tau Peptide (225-237) is unique due to its specific phosphorylation site, which is critical in the context of Alzheimer’s disease. The phosphorylation at threonine 231 is particularly associated with early pathological changes in tau protein, making it a valuable target for research and therapeutic interventions .
Propriétés
Formule moléculaire |
C61H109N18O20P |
|---|---|
Poids moléculaire |
1445.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C61H109N18O20P/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clé InChI |
NCUXLCILHBVVMR-ARRDLYBBSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O |
SMILES canonique |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


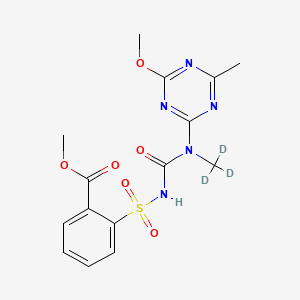
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
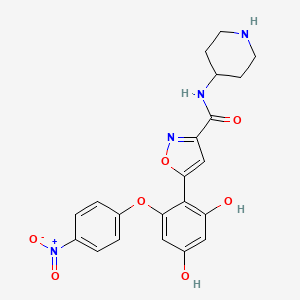
![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)
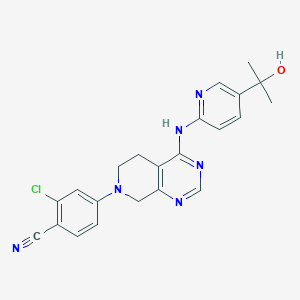



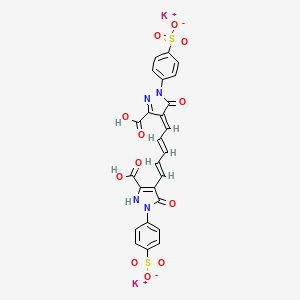

![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
